Fusarochromanone

Description

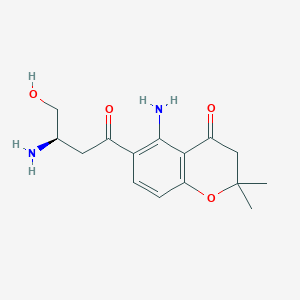

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-[(3R)-3-amino-4-hydroxybutanoyl]-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2)6-11(20)13-12(21-15)4-3-9(14(13)17)10(19)5-8(16)7-18/h3-4,8,18H,5-7,16-17H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSICWYFCAPPJB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)C[C@H](CO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Fusarochromanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarochromanone, a mycotoxin produced by the fungus Fusarium equiseti, has garnered significant interest in the scientific community due to its potent biological activities, including anti-angiogenic and anti-cancer properties. Initially identified as the causative agent of tibial dyschondroplasia in avian species, subsequent research has unveiled its potential as a lead compound for novel therapeutic development. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, biosynthesis, and key biological activities. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, mycotoxicology, and drug discovery.

Discovery and Initial Isolation

This compound, initially designated as TDP-1, was first isolated and characterized in 1985 by Lee et al. from cultures of Fusarium equiseti (formerly classified as Fusarium roseum 'Graminearum') isolated from overwintered oats in Alaska.[1][2] The discovery was prompted by investigations into the etiology of avian tibial dyschondroplasia (ATD), a skeletal abnormality observed in broiler chickens.[1][3] It was determined that feed contaminated with this fungal strain led to a high incidence of ATD, and subsequent fractionation of the fungal culture extracts led to the identification of TDP-1 as the causative agent.[1]

Producing Organism

The primary producer of this compound is the filamentous fungus Fusarium equiseti.[4] This species is a cosmopolitan soil saprophyte and a plant pathogen found on a variety of cereal crops. While numerous Fusarium species were screened, this compound production was found to be rare and was only detected in a few isolates of F. equiseti from various geographical locations, including Alaska, Germany, and Denmark.

Physicochemical Properties

Initial characterization by Lee et al. revealed that this compound is a polar, ninhydrin-positive compound that exhibits fluorescence under UV irradiation.[1] Mass spectrometry established its empirical formula as C15H20N2O4.[1]

Biosynthesis of this compound

The biosynthesis of this compound in Fusarium equiseti is orchestrated by a dedicated gene cluster, designated as the "fsc" cluster. This cluster encodes the requisite enzymes for the assembly of the chromanone core and its subsequent modification. The proposed biosynthetic pathway involves a non-ribosomal peptide synthetase (NRPS) mechanism.

Putative Biosynthetic Pathway

The biosynthesis is thought to commence with the condensation of a polyketide precursor with an amino acid, followed by a series of enzymatic modifications including cyclization, methylation, and hydroxylation, ultimately yielding the this compound scaffold. A related compound, TDP-2, which is the C-3'-N-acetyl derivative of this compound, has also been isolated from F. equiseti cultures.[4][5] Time-course studies suggest that this compound can be converted to TDP-2 within the fungal culture.[5]

Biological Activities and Quantitative Data

This compound exhibits a range of potent biological activities, most notably its anti-cancer and anti-angiogenic effects.[6][7][8]

Anti-cancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[6][7][8] The National Cancer Institute's 60-cell line screen revealed that it inhibited the proliferation of 35 human cancer cell lines with IC50 values less than 100 nM.[6] The most sensitive cell lines included melanoma, small cell lung carcinoma, and colon adenocarcinoma, with IC50 values below 10 nM.[6]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HaCat | Pre-malignant skin | 10 nM - 2.5 µM | [6][7] |

| P9-WT | Malignant skin | 10 nM - 2.5 µM | [6][7] |

| MCF-7 | Low malignant breast | 10 nM - 2.5 µM | [6][7] |

| MDA-231 | Malignant breast | 10 nM - 2.5 µM | [6][7] |

| SV-HUC | Pre-malignant bladder | 10 nM - 2.5 µM | [6][7] |

| UM-UC14 | Malignant bladder | 10 nM - 2.5 µM | [6][7] |

| PC3 | Malignant prostate | 10 nM - 2.5 µM | [6][7] |

| Human Melanoma | Melanoma | < 10 nM | [6] |

| Small Cell Lung | Lung Carcinoma | < 10 nM | [6] |

| Colon Adeno. | Colon Adenocarcinoma | < 10 nM | [6] |

Anti-angiogenic Activity

This compound is a potent inhibitor of angiogenesis. It has been shown to inhibit the proliferation of human microvascular endothelial cells with an IC50 value of 50 nM.[6] It also inhibits the vascular endothelial growth factor-A (VEGF-A)-mediated proliferation of endothelial cells at nanomolar concentrations.[6][7]

Mechanism of Action: Signaling Pathways

The cytotoxic effects of this compound are mediated through the induction of apoptosis. Mechanistic studies have revealed that it activates the c-Jun N-terminal kinase (JNK) signaling pathway.

Experimental Protocols

Isolation and Purification of this compound (TDP-1) from Fusarium equiseti Culture

This protocol is adapted from the original method described by Lee et al. (1985).[1]

-

Fungal Culture: Fusarium equiseti is cultured on a solid rice medium.

-

Extraction: The molded rice culture is extracted with a water-soluble solvent.

-

Fractionation: The aqueous extract is partitioned with a suitable organic solvent (e.g., chloroform-methanol).

-

Column Chromatography: The active fraction is subjected to column chromatography on Florisil. Elution is performed with a gradient of chloroform-methanol, followed by chloroform-methanol-ammonium hydroxide. The this compound-containing fraction can be visualized under long-wavelength UV light (365 nm) due to its intense blue fluorescence.[1]

-

Purification: The fluorescent fraction is collected, dried in vacuo, and further purified by precipitation from a solvent such as methylene (B1212753) chloride to yield pure this compound.[1]

MTT Assay for Cell Viability

This is a general protocol for assessing the cytotoxic effects of this compound.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

VEGF-Induced Endothelial Cell Proliferation Assay

This protocol assesses the anti-angiogenic activity of this compound.

-

Cell Seeding: Seed human microvascular endothelial cells (HMVECs) in a 96-well plate and allow them to attach.

-

Serum Starvation: Serum-starve the cells for a period to synchronize them in a quiescent state.

-

Compound and Growth Factor Treatment: Pre-incubate the cells with various concentrations of this compound, followed by stimulation with VEGF-A.

-

Proliferation Measurement: Assess cell proliferation using a suitable method, such as BrdU incorporation or direct cell counting. A decrease in proliferation in the presence of this compound indicates anti-angiogenic activity.

Total Synthesis

The total synthesis of (+)-Fusarochromanone has been achieved, providing a route to access this natural product and its analogs for further biological evaluation.[9] The synthetic strategy is convergent, with the longest linear pathway being eight steps.[9] Key steps in the synthesis include a regioselective aromatic nitration of a benzopyranone intermediate and a transition metal-catalyzed coupling reaction to form the C-C bond between the two main fragments.[9]

Conclusion

This compound stands out as a mycotoxin with significant therapeutic potential, particularly in the realm of oncology. Its origin from Fusarium equiseti and its initial discovery as an agent of avian tibial dyschondroplasia have paved the way for extensive research into its potent anti-cancer and anti-angiogenic activities. The elucidation of its biosynthetic pathway and the successful total synthesis of the molecule provide a solid foundation for the development of novel analogs with improved efficacy and pharmacokinetic profiles. This technical guide consolidates the key information regarding the origin and fundamental properties of this compound, offering a valuable starting point for further investigation and drug development endeavors.

References

- 1. TDP-1, a toxic component causing tibial dyschondroplasia in broiler chickens, and trichothecenes from Fusarium roseum 'Graminearum' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of this compound and its monoacetyl derivative by Fusarium equiseti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of this compound and its monoacetyl derivative by Fusarium equiseti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activities of this compound: a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Canberra IP [canberra-ip.technologypublisher.com]

Fusarochromanone: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Abstract

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti, initially identified as the causative agent of avian tibial dyschondroplasia. Subsequent research has unveiled its potent anti-angiogenic and anti-cancer properties, positioning it as a promising lead compound in drug development. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways modulated by this multifaceted molecule.

Discovery and History

This compound was first discovered as a mycotoxin produced by the fungus Fusarium equiseti, which is often found on decaying cereal plants in northern latitudes. Its initial claim to notoriety was its identification as the etiological agent of avian tibial dyschondroplasia (ATD), a skeletal abnormality affecting broiler chickens. The toxin was also implicated in the etiopathogenesis of Kashin-Beck disease, a chronic osteoarticular disease, in children in certain regions of Asia.

The structure of this compound was elucidated by Pathre et al. in 1986 through NMR and mass spectrometry. A significant breakthrough in its biological characterization came with the discovery of its potent anti-angiogenic activity. This property, responsible for the cartilage abnormalities in chickens, also pointed towards its potential as an inhibitor of tumor growth, which is highly dependent on the formation of new blood vessels. Further investigations revealed that this compound also exerts direct cytotoxic effects on cancer cells, sparking interest in its development as an anti-cancer therapeutic.

Producing Organism

The primary producer of this compound is the fungus Fusarium equiseti. While numerous Fusarium species were screened, the biosynthesis of this compound was found to be a rare trait, detected in only a few Fusarium equiseti isolates from various geographical locations, including Germany, Alaska, and Denmark.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-angiogenic effects being the most extensively studied.

Anti-cancer Activity

This compound has demonstrated potent in-vitro growth inhibitory effects against a variety of human cancer cell lines. Its anti-cancer activity is mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell proliferation and survival.

Signaling Pathways Involved in Anti-cancer Activity:

-

Extrinsic Apoptosis Pathway: this compound activates caspase-8 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent apoptosis.

-

MAPK Pathway: It influences the mitogen-activated protein kinase (MAPK) pathway, often associated with stress response and cell death.

-

mTOR Pathway: this compound inhibits the phosphorylation of 4E-BP1, a downstream target of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth.

-

JNK Pathway: The molecule induces the production of reactive oxygen species (ROS), which in turn activates the JNK signaling cascade, contributing to cell death.

Anti-angiogenic Activity

This compound is a potent inhibitor of angiogenesis. It has been shown to inhibit the vascular endothelial growth factor-A (VEGF-A)-mediated proliferation of endothelial cells at nanomolar concentrations. This activity is crucial for its potential to restrict tumor growth by cutting off its blood supply.

Quantitative Data

The following tables summarize the in-vitro and in-vivo activities of this compound.

Table 1: In-vitro Growth Inhibitory Effects of this compound (IC50 Values)

| Cell Line | Cell Type | IC50 Value | Reference |

| HaCat | Pre-malignant skin | 10 nM - 2.5 µM | |

| P9-WT | Malignant skin | 10 nM - 2.5 µM | |

| MCF-7 | Low malignant breast | 10 nM - 2.5 µM | |

| MDA-231 | Malignant breast | 10 nM - 2.5 µM | |

| SV-HUC | Pre-malignant bladder | 10 nM - 2.5 µM | |

| UM-UC14 | Malignant bladder | 10 nM - 2.5 µM | |

| PC3 | Malignant prostate | 10 nM - 2.5 µM | |

| Human Melanoma | - | < 10 nM | |

| Small Cell Lung Cancer | - | < 10 nM | |

| Human Microvascular Endothelial Cells | - | 50 nM | |

| RPE-1 | Retinal Pigment Epithelial | 0.058 µM | |

| HCT-116 | Colon Carcinoma | 0.170 µM | |

| U2OS | Osteosarcoma | 0.232 µM |

Table 2: In-vivo Anti-tumor Activity of this compound

| Animal Model | Tumor Type | Dosage | Outcome | Reference |

| Mouse xenograft | Squamous Cell Carcinoma (SCC) | 8 mg/kg/day | 30% reduction in tumor size |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound

Protocol:

-

Fungal Culture: Fusarium equiseti is cultured on a solid substrate, such as autoclaved rice, to produce this compound.

-

Extraction: The culture material is extracted with an organic solvent like chloroform. The chloroform phase from this compound-positive cultures will fluoresce a characteristic bright blue color under UV light (364 nm).

-

Purification: The crude extract is subjected to flash chromatography for purification.

-

Crystallization: The purified this compound free base is then crystallized in the presence of phosphoric acid to form a more stable phosphate (B84403) salt.

-

Structure Elucidation and Purity Confirmation: The structure and purity (>98%) of the isolated compound are confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, UV-vis spectroscopy, and mass spectrometry.

Cell Viability (MTT) Assay

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis and Signaling Pathways

Protocol:

-

Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved PARP, p-4E-BP1, p-p38, etc.) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software.

Anti-Angiogenesis (BrdU Incorporation) Assay

Protocol:

-

Cell Seeding: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded in 96-well plates.

-

Serum Starvation: Cells are serum-starved to synchronize them in the G0/G1 phase of the cell cycle.

-

Treatment: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: Cells are then stimulated with a pro-angiogenic factor, such as VEGF-A, in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

-

BrdU Detection: After incubation, the cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP). A colorimetric substrate is added, and the absorbance is measured to quantify cell proliferation.

Conclusion

This compound, a fungal metabolite with a dual history as a mycotoxin and a potential therapeutic agent, represents a fascinating case study in natural product drug discovery. Its potent anti-cancer and anti-angiogenic activities, coupled with its well-defined mechanisms of action, make it an excellent lead candidate for further development. The detailed protocols and compiled data in this guide are intended to facilitate future research into this promising molecule and its analogues, with the ultimate goal of translating its therapeutic potential into clinical applications.

Fusarochromanone-Producing Fungal Strains: A Technical Guide for Scientific Professionals

Executive Summary

Fusarochromanone (FC101) is a mycotoxin produced almost exclusively by select strains of the fungus Fusarium equiseti. This molecule has garnered significant interest within the scientific community, particularly in the fields of oncology and drug development, due to its potent anti-angiogenic, pro-apoptotic, and anti-cancer properties. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers the primary fungal strains responsible for its production, detailed methodologies for cultivation, extraction, and quantification, a summary of production yields, and an elucidation of the key signaling pathways affected by this compound.

This compound-Producing Fungal Strains

This compound is a secondary metabolite notable for its limited distribution among fungal species. Extensive screening of various Fusarium species has demonstrated that its production is a rare trait, primarily confined to specific isolates of Fusarium equiseti.

Fusarium equiseti is a cosmopolitan fungus found in soil and on a variety of decaying plant materials, especially cereals from northern latitudes.[1] However, not all isolates of F. equiseti are capable of producing this compound. A study screening sixty-two Fusarium isolates, which represented nine different species, found that only three isolates of F. equiseti were positive for this compound biosynthesis.[2][3] This highlights a significant intraspecific variation in the metabolic capabilities of this fungus.

The identified producing strains include:

-

R-4482: Isolated from barley in the Federal Republic of Germany.[2][3]

-

Alaska 2-2: An isolate from Alaska used in several biosynthesis studies.[4][5]

Notably, other common Fusarium species, such as Fusarium tricinctum and Fusarium avenaceum, have not been reported to produce this compound.[2][3] Their metabolic profiles are characterized by the production of other mycotoxins, such as enniatins, moniliformin, and various naphthoquinone dimers.[6][7]

Quantitative Production of this compound

The yield of this compound is highly dependent on the fungal strain, substrate, and culture conditions. Solid-state fermentation on rice has been shown to produce significantly high yields. Liquid cultures, while useful for biosynthetic studies, can be optimized by adjusting nutrient composition, particularly the concentration of peptone.

| Fungal Strain | Culture Medium | Incubation Time | Incubation Temp. | Yield | Reference |

| F. equiseti (Alaska 2-2) | Solid Rice Medium | 4 weeks | Not Specified | 2,651 µg/g (of dried rice culture) | [8] |

| F. equiseti (Alaska 2-2) | Liquid Czapek-Dox + 1% Peptone | 20 days | Not Specified | Peak production before conversion to TDP-2 | [8] |

| F. equiseti (Alaska 2-2) | Liquid Czapek-Dox + 2% Peptone | 15 days | Not Specified | Accelerated production and conversion to TDP-2 | [8] |

| F. equiseti (Alaska 2-2) | Liquid Czapek-Dox + 3-5% Peptone | 10 days | Not Specified | Rapid production and conversion to TDP-2 | [8] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Fusarium equiseti, and the subsequent extraction, purification, and quantification of this compound.

Fungal Culture for this compound Production

This protocol is adapted from methodologies that have successfully yielded high concentrations of this compound.

Objective: To cultivate Fusarium equiseti on a solid substrate for optimal production of this compound.

Materials:

-

This compound-producing strain of Fusarium equiseti (e.g., Alaska 2-2, R-6137)

-

Long-grain white rice

-

Distilled water

-

250 mL Erlenmeyer flasks

-

Cotton plugs or foam stoppers

-

Aluminum foil

-

Autoclave

-

Incubator set to 22°C

Procedure:

-

Medium Preparation: For each 250 mL flask, add 50 g of dry long-grain white rice and 25 mL of distilled water.[3]

-

Soaking: Shake the flasks occasionally for 2 hours to ensure even water absorption by the rice.[3]

-

Sterilization: Securely close the flasks with cotton plugs and cover with aluminum foil. Autoclave at 121°C for 30-60 minutes.[3] Allow the flasks to cool to room temperature.

-

Inoculation: In a sterile biosafety cabinet, inoculate each flask with the F. equiseti strain. This can be done using 2 mL of a spore and mycelial fragment suspension or by adding agar (B569324) plugs from a fresh culture plate.

-

Incubation: Incubate the flasks at 22°C for 3-4 weeks.[3][8] The flasks should be kept in a dark or low-light environment.

-

Harvesting: After the incubation period, the fungus-colonized rice can be harvested for extraction. For long-term storage, the culture can be dried.

Extraction and Purification of this compound

This protocol outlines a multi-step process for extracting and purifying this compound from solid-state fermentation cultures.

Objective: To isolate and purify this compound from a rice culture of F. equiseti.

Materials:

-

Harvested and dried rice culture

-

Grinder or blender

-

Dichloromethane/Ethyl acetate (B1210297) (1:1, v/v) or Chloroform

-

Rotary evaporator

-

Silica (B1680970) gel for flash chromatography

-

Solvents for chromatography: Cyclohexane (B81311), Ethyl acetate, Methanol

-

Semi-preparative HPLC system with a C18 column (e.g., NUCLEODUR Sphinx RP)

-

Solvents for HPLC: Acetonitrile (B52724), Water (HPLC grade), Formic acid

Procedure:

-

Initial Extraction: a. Grind the dried, colonized rice culture into a fine powder. b. Submerge the powder in a solvent such as dichloromethane/ethyl acetate (1:1, v/v) or chloroform.[9] Use a sufficient volume to fully cover the solid material. c. Agitate the mixture for several hours or overnight at room temperature. d. Filter the mixture to separate the solid material from the solvent extract. Repeat the extraction process on the solid residue to maximize yield. e. Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude organic extract.

-

Flash Chromatography (Initial Purification): a. Prepare a silica gel flash chromatography column equilibrated with 100% cyclohexane. b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. c. Elute the column with a stepwise gradient of increasing polarity, starting with 100% cyclohexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100), followed by an ethyl acetate/methanol gradient.[9] d. Collect fractions and monitor them by Thin-Layer Chromatography (TLC), visualizing under UV light (364 nm). This compound-containing fractions will fluoresce with a characteristic bright blue color.[2][3] e. Combine the fractions containing this compound and evaporate the solvent.

-

Semi-Preparative HPLC (Final Purification): a. Dissolve the enriched fraction from the previous step in the initial mobile phase for HPLC. b. Purify the compound using a semi-preparative reversed-phase C18 column.[9] c. Elute with a gradient of acetonitrile in water, both containing 0.1% formic acid. A typical gradient might be from 10% to 100% acetonitrile over 30 minutes.[9][10] d. Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.[10] e. Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm purity using analytical HPLC and identity by mass spectrometry and NMR.

Quantification by HPLC-UV

Objective: To quantify the concentration of this compound in an extract using High-Performance Liquid Chromatography with UV detection.

Materials:

-

Analytical HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Purified this compound standard of known concentration

-

Sample extract dissolved in mobile phase

Procedure:

-

Chromatographic Conditions:

-

Standard Curve Preparation: a. Prepare a series of standard solutions of pure this compound of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the initial mobile phase. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: a. Prepare the sample extract by dissolving it in the initial mobile phase and filtering it through a 0.22 µm syringe filter. b. Inject the sample into the HPLC system. c. Identify the this compound peak based on its retention time compared to the standard. d. Determine the peak area for this compound in the sample.

-

Quantification: a. Using the calibration curve equation, calculate the concentration of this compound in the injected sample. b. Account for any dilution factors used during sample preparation to determine the final concentration in the original extract.

Biosynthesis and Signaling Pathways

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is not fully elucidated, but studies suggest it is derived from the oxidative cleavage of the amino acid L-tryptophan, rather than a typical polyketide pathway. A putative biosynthetic gene cluster (BGC), designated the fsc cluster, has been identified in the genome of Fusarium equiseti. This cluster contains genes predicted to encode the necessary enzymes for its synthesis, including a non-ribosomal peptide synthetase (NRPS)-like enzyme, oxidoreductases, and other catalytic enzymes.

Caption: Putative biosynthetic pathway of this compound from L-tryptophan.

Cellular Signaling Pathways Modulated by this compound

This compound exerts its potent anti-cancer effects by modulating several critical cellular signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.

4.2.1. Induction of Extrinsic Apoptosis

This compound triggers programmed cell death through a caspase-dependent extrinsic pathway. It activates the initiator caspase-8, which in turn activates the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell. This process occurs without significantly altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, indicating that the intrinsic (mitochondrial) pathway is not the primary mechanism of action.

Caption: this compound-induced extrinsic apoptosis pathway.

4.2.2. Activation of JNK Pathway via ROS Production

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress results in the inhibition of key protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PP5). These phosphatases normally act as negative regulators of the c-Jun N-terminal kinase (JNK) signaling cascade. Their inhibition by ROS leads to sustained phosphorylation and activation of the JNK pathway, a key stress-response cascade that ultimately contributes to the induction of cell death.

Caption: ROS-mediated activation of the JNK pathway by this compound.

4.2.3. Inhibition of mTOR Signaling

In addition to inducing stress and apoptotic pathways, this compound also inhibits the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to decrease the phosphorylation of 4E-BP1, a key downstream effector of mTORC1. The simultaneous activation of the p38 MAPK stress pathway and inhibition of the pro-survival mTOR pathway creates a powerful synergistic effect that drives cancer cells towards apoptosis.

Caption: Synergistic effect of this compound on MAPK and mTOR pathways.

Conclusion

This compound stands out as a fungal metabolite with significant therapeutic potential, primarily owing to its multi-pronged attack on cancer cell signaling pathways. Its consistent production from specific strains of Fusarium equiseti, particularly on simple solid substrates like rice, makes it an accessible compound for research and development. The detailed protocols and pathway analyses provided in this guide offer a comprehensive resource for scientists aiming to harness the properties of this compound, from fungal culture and purification to investigating its molecular mechanisms of action. Further research into the functional characterization of the fsc biosynthetic gene cluster and optimization of fermentation conditions could unlock even more efficient production methods, paving the way for advanced preclinical and clinical investigations.

References

- 1. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound production by Fusarium isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of this compound and its monoacetyl derivative by Fusarium equiseti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of this compound and its monoacetyl derivative by Fusarium equiseti [agris.fao.org]

- 6. Co-culture of the fungus Fusarium tricinctum with Streptomyces lividans induces production of cryptic naphthoquinone dimers - JuSER [juser.fz-juelich.de]

- 7. Identification and Confirmation of Virulence Factor Production from Fusarium avenaceum, a Causal Agent of Root Rot in Pulses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New this compound Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New this compound Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 [mdpi.com]

The Biosynthesis of Fusarochromanone in Fusarium equiseti: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti with notable anti-angiogenic and anti-cancer properties. This technical guide provides an in-depth overview of the biosynthesis of this compound, consolidating current knowledge on its metabolic pathway, the associated gene cluster, and experimental methodologies for its study. Recent research has overturned the long-held assumption of a polyketide origin, revealing a novel pathway initiated by the oxidative cleavage of L-tryptophan. This guide presents the putative biosynthetic pathway, quantitative data on this compound production, and detailed experimental protocols to facilitate further research and development of this compound and its derivatives as potential therapeutic agents.

Introduction

This compound is a chromone (B188151) derivative mycotoxin produced by various Fusarium species, most notably Fusarium equiseti. It has garnered significant interest in the scientific community due to its potent biological activities, including the induction of tibial dyschondroplasia in poultry and, more promisingly, its anti-angiogenic and cytotoxic effects on cancer cell lines.[1] Understanding the biosynthetic pathway of this compound is crucial for optimizing its production for research and potential therapeutic applications, as well as for developing strategies to mitigate its contamination in agriculture.

Historically, the biosynthesis of chromone-containing fungal metabolites has often been attributed to polyketide pathways. However, recent isotopic labeling studies on the structurally related compound, fusarochromene, have provided compelling evidence for a biosynthetic route originating from the oxidative cleavage of L-tryptophan.[2][3] This guide details this proposed pathway and the associated genetic architecture.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through a multi-step enzymatic cascade, commencing with the amino acid L-tryptophan. The pathway involves a non-ribosomal peptide synthetase (NRPS)-like enzymatic machinery and a series of oxidative modifications.

The key steps in the proposed pathway are as follows:

-

Hydroxylation of L-tryptophan: The pathway is initiated with the hydroxylation of L-tryptophan to form 6-hydroxy-L-tryptophan.

-

Oxidative Cleavage: The indole (B1671886) ring of 6-hydroxy-L-tryptophan undergoes oxidative cleavage, a critical step that diverges from typical tryptophan metabolism.

-

Decarboxylation and Reduction: Subsequent enzymatic reactions lead to the decarboxylation and reduction of the tryptophan-derived intermediate.

-

Cyclization and Chromone Formation: The modified intermediate undergoes cyclization to form the characteristic chromone ring structure of this compound.

-

Acetylation: this compound can be further converted to its monoacetyl derivative, TDP-2, through an N-acetylation reaction.[4][5]

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound from L-Tryptophan.

The this compound Biosynthetic Gene Cluster (fsc)

The genes responsible for the biosynthesis of this compound are co-located in a biosynthetic gene cluster (BGC), designated as the fsc cluster. This clustering facilitates the coordinated regulation of the pathway. The fsc cluster contains genes encoding the key enzymes required for the synthesis of the this compound backbone from tryptophan.

Key genes identified in the putative fsc cluster include:

-

fscA (NRPS-like): A gene encoding a non-ribosomal peptide synthetase-like enzyme, which is believed to be responsible for the assembly and cyclization of the chromone ring.

-

fscB (Tryptophan Dioxygenase): This gene is predicted to encode a tryptophan dioxygenase, the enzyme that catalyzes the crucial oxidative cleavage of the indole ring of a tryptophan derivative.

-

fscC (Dimethylallyl Diphosphate Transferase): The function of this enzyme in the core pathway is still under investigation but may be involved in the modification of related metabolites.

-

Regulatory Genes: The cluster also likely contains one or more transcription factors that regulate the expression of the biosynthetic genes.

Quantitative Data on this compound Production

The production of this compound by Fusarium equiseti is significantly influenced by culture conditions, including the composition of the growth medium and incubation time. High concentrations of peptone in liquid culture have been shown to stimulate both the synthesis of this compound and its subsequent conversion to TDP-2.[4][5]

| Culture Condition | This compound (µg/g or µg/mL) | TDP-2 (µg/g or µg/mL) | Reference |

| Rice Culture (4 weeks) | 2,651 | Not Reported | [4] |

| Liquid Culture (1% Peptone, 20 days) | ~12 | ~2 | [4] |

| Liquid Culture (3% Peptone, 10 days) | ~15 | ~10 | [4] |

| Liquid Culture (5% Peptone, 10 days) | ~18 | ~15 | [4] |

Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Fungal Culture and this compound Production

Objective: To cultivate Fusarium equiseti for the production of this compound.

Materials:

-

Fusarium equiseti isolate (e.g., Alaska 2-2)

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Autoclaved rice or Czapek-Dox medium supplemented with peptone

-

Sterile culture flasks

-

Incubator

Procedure:

-

Maintain stock cultures of F. equiseti on PDA plates at 4°C.

-

For inoculum preparation, transfer a small agar plug from the stock culture to a fresh PDA plate and incubate at 25°C for 7-10 days.

-

For solid culture: Add 100 g of rice and 40 mL of distilled water to 500 mL Erlenmeyer flasks. Autoclave for 60 minutes at 121°C. Inoculate the sterilized rice with several agar plugs from a mature PDA culture. Incubate at 25°C in the dark for 4 weeks.[4]

-

For liquid culture: Prepare Czapek-Dox medium and supplement with 1-5% (w/v) soybean peptone. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave. Inoculate with agar plugs from a PDA culture. Incubate at 25°C on a rotary shaker at 150 rpm for up to 25 days.[4]

Extraction and Quantification of this compound by HPLC

Objective: To extract and quantify this compound and TDP-2 from fungal cultures.

Materials:

-

Fungal culture (solid or liquid)

-

Chloroform

-

Methanol

-

Water (HPLC grade)

-

Formic acid

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a fluorescence or Diode Array Detector (DAD).

-

This compound and TDP-2 standards

Procedure:

-

Extraction from solid culture: Dry the rice culture at 60°C and grind to a fine powder. Extract 10 g of the powdered culture with 100 mL of chloroform:methanol (1:1, v/v) by shaking for 1 hour. Filter the extract and concentrate to dryness using a rotary evaporator.

-

Extraction from liquid culture: Centrifuge the liquid culture to separate the mycelium from the broth. The supernatant can often be directly analyzed by HPLC, or extracted with an equal volume of chloroform.[4]

-

HPLC Analysis:

-

Reconstitute the dried extract in a known volume of the mobile phase.

-

Column: C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be from 10% to 100% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 364 nm, Emission: 440 nm) or DAD at 280 nm.[6]

-

Quantification: Prepare a standard curve using pure this compound and TDP-2 standards. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

The following diagram illustrates the general workflow for this compound quantification.

Caption: A generalized workflow for the extraction and quantification of this compound.

Isotopic Labeling Studies

Objective: To elucidate the biosynthetic precursors of this compound.

Materials:

-

Fusarium equiseti liquid culture

-

Isotopically labeled precursors (e.g., [U-¹³C]-L-tryptophan)

-

Metabolite extraction reagents

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Prepare a liquid culture of F. equiseti as described in section 5.1.

-

After an initial growth period (e.g., 3-5 days), add a sterile solution of the isotopically labeled precursor to the culture medium.

-

Continue the incubation for a period that allows for the incorporation of the label into this compound (e.g., 7-14 days).

-

Harvest the culture and extract the metabolites as described in section 5.2.

-

Purify the this compound using chromatographic techniques (e.g., preparative HPLC).

-

Analyze the purified this compound by ¹³C-NMR spectroscopy to determine the positions and extent of isotopic enrichment.[2]

-

Compare the labeling pattern with that expected from the proposed biosynthetic pathway.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway has shifted from a presumed polyketide origin to a more complex pathway involving the oxidative cleavage of tryptophan. This discovery opens up new avenues for research, including the detailed characterization of the enzymes within the fsc gene cluster and the investigation of the regulatory networks that control this compound production. Further studies involving gene knockouts of the fsc cluster genes are necessary to definitively validate the proposed pathway. A deeper understanding of the biosynthesis of this compound will not only enable the optimization of its production for potential therapeutic use but also provide insights into the metabolic diversity of the genus Fusarium.

References

- 1. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. africaresearchconnects.com [africaresearchconnects.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of this compound and its monoacetyl derivative by Fusarium equiseti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Fusarochromanone: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by various species of the fungus Fusarium, notably Fusarium equiseti. It has garnered significant interest in the scientific community due to its potent and diverse biological activities, including anti-angiogenic, pro-apoptotic, and anti-cancer properties.[1] This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Chemical Structure

This compound is a chromanone derivative with the systematic IUPAC name 5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one.[2] Its molecular formula is C₁₅H₂₀N₂O₄, and it has a molecular weight of 292.33 g/mol .[2][3]

The core of the molecule is a chromanone ring system, which is a bicyclic structure consisting of a benzene (B151609) ring fused to a pyranone ring. Key structural features of this compound include:

-

A chromanone core.

-

Two geminal methyl groups at the C-2 position of the pyranone ring.[4]

-

An amino group at the C-5 position of the benzene ring.

-

A 3-amino-4-hydroxybutanoyl side chain attached to the C-6 position of the benzene ring.[2]

The unique arrangement of the β-keto-amine functionality on its upper face distinguishes this compound from other known chromanone natural products.

Stereochemistry

This compound possesses a single chiral center at the C-3' position of the butanoyl side chain. The absolute stereochemistry at this center has been determined to be (R), as established by X-ray crystallography. It is important to note, however, that the primary crystallographic data remains unpublished and is cited as an unpublished observation. The (R)-configuration is further supported by the negative specific rotation of this compound and its derivatives, as well as biosynthetic pathway studies.[5]

The 3'-amino group is crucial for the biological activity of this compound, as acetylation of this group leads to a significant reduction in its cytotoxic effects.

Physicochemical and Biological Data

A summary of the physicochemical properties and biological activities of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂O₄ | [2] |

| Molecular Weight | 292.33 g/mol | [2][3] |

| Melting Point | 132 - 134 °C | [3] |

| Appearance | Solid | [3] |

| Specific Rotation [α]D²⁰ | -30.0 (c 0.3, MeOH) (for a derivative) | [5] |

Table 2: In Vitro Cytotoxicity of this compound (FC101) and its Derivatives

| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| This compound (FC101) | HaCat (pre-malignant skin) | MTT | 10 nM - 2.5 µM | [1] |

| This compound (FC101) | P9-WT (malignant skin) | MTT | 10 nM - 2.5 µM | [1] |

| This compound (FC101) | MCF-7 (low malignant breast) | MTT | 10 nM - 2.5 µM | [1] |

| This compound (FC101) | MDA-231 (malignant breast) | MTT | 10 nM - 2.5 µM | [1] |

| This compound (FC101) | SV-HUC (premalignant bladder) | MTT | 10 nM - 2.5 µM | [1] |

| This compound (FC101) | UM-UC14 (malignant bladder) | MTT | 10 nM - 2.5 µM | [1] |

| This compound (FC101) | PC3 (malignant prostate) | MTT | 10 nM - 2.5 µM | [1] |

| This compound (TDP-1) | RPE-1 | MTS | 0.058 | [5] |

| This compound (TDP-1) | HCT-116 | MTS | 0.170 | [5] |

| This compound (TDP-1) | U2OS | MTS | 0.232 | [5] |

| This compound TDP-2 | RPE-1 | MTS | 23.140 | [5] |

| This compound TDP-2 | HCT-116 | MTS | 62.950 | [5] |

| This compound TDP-2 | U2OS | MTS | 35.090 | [5] |

Experimental Protocols

Isolation and Purification of this compound from Fusarium equiseti

This protocol is adapted from the methodology described for the isolation from a marine strain of Fusarium equiseti.[6]

-

Fermentation: Culture the marine fungus F. equiseti in Czapek–Dox medium.

-

Extraction: Extract the cultured medium with a 1:1 (v/v) mixture of dichloromethane (B109758) and ethyl acetate (B1210297).

-

Fractionation: Subject the total extract to flash chromatography on a diol-functionalized silica (B1680970) gel cartridge. Elute with a gradient of cyclohexane/ethyl acetate followed by ethyl acetate/methanol to yield multiple fractions.

-

Purification: Purify the fraction containing this compound by semi-preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., NUCLEODUR Sphinx RP) with a water/acetonitrile gradient containing 0.1% formic acid.

Characterization by NMR Spectroscopy

-

¹H NMR (in CD₃OD): Signals for two geminal methyl groups around δH 1.40 (s, 6H), aromatic protons, and protons of the butanoyl side chain.

-

¹³C NMR (in CD₃OD): A ketone signal around δC 198.0, aromatic carbons, and aliphatic carbons corresponding to the chromanone core and the side chain.

Cytotoxicity Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[2][8]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in protein expression and phosphorylation in response to this compound treatment.[1][2]

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis, notably the JNK and mTOR pathways.

JNK Signaling Pathway

This compound induces the production of reactive oxygen species (ROS), which in turn inhibits protein phosphatases 2A (PP2A) and 5 (PP5). This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, promoting apoptosis.[9]

mTOR Signaling Pathway

This compound has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] This inhibition is observed through the reduced phosphorylation of downstream effectors such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which plays a crucial role in protein synthesis and cell proliferation.[2]

Conclusion

This compound is a mycotoxin with a well-defined chemical structure and stereochemistry that underpins its significant biological activities. Its unique chromanone core, substituted with key functional groups, and its specific (R)-stereochemistry at the C-3' position are critical for its potent anti-cancer and anti-angiogenic effects. The modulation of critical cellular signaling pathways, such as the JNK and mTOR pathways, provides a mechanistic basis for its observed cytotoxicity. This comprehensive guide serves as a valuable resource for researchers and drug development professionals working with this compound, providing essential data and methodologies to facilitate further investigation and potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound | C15H20N2O4 | CID 107777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New this compound Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound-induced reactive oxygen species results in activation of JNK cascade and cell death by inhibiting protein phosphatases 2A and 5 - PMC [pmc.ncbi.nlm.nih.gov]

Fusarochromanone: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti, commonly found in decaying cereal plants in northern latitudes.[1][2] Initially identified as the causative agent of avian tibial dyschondroplasia, subsequent research has unveiled its potent anti-angiogenic and anti-cancer activities, positioning it as a promising lead compound in drug discovery.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological activities, and the experimental methodologies used for its characterization.

Physical and Chemical Properties

This compound is a flavonoid distinguished by a unique chromanone structure with two geminal methyl groups at C(2) and an alternating β-keto-amine functionality.[1][4] Its structure was elucidated using NMR and mass spectrometry, with the absolute stereochemistry at C(3') determined as 3'-R by X-ray crystallography.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂O₄ | [5] |

| Molecular Weight | 292.33 g/mol | [5] |

| Melting Point | 132 - 134 °C | [5] |

| Appearance | Solid | [5] |

| Solubility | Poorly to moderately water-soluble. | [1][6] |

| IUPAC Name | 5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one | [7] |

| InChI Key | COSICWYFCAPPJB-UHFFFAOYSA-N | [7] |

| SMILES | CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C | [7] |

Table 2: Spectral Data for this compound and a Derivative

| Compound | ¹H NMR (400 MHz, CD₃OD) | ¹³C NMR (100 MHz, CD₃OD) | HRESIMS m/z | Reference |

| Deacetylfusarochromene (1) | δ 7.61 (1H, d, J=9.0, H-7), 6.58 (1H, d, J=10.0, H-4), 6.12 (1H, d, J=9.0, H-8), 5.65 (1H, d, J=10.0, H-3), 3.82 (1H, m, H-4'a), 3.77 (1H, m, H-3'), 3.67 (1H, dd, J=10.7, 5.5, H-4'b), 3.36 (1H, m, H-2'a), 3.21 (1H, dd, J=18.0, 8.3, H-2'b), 1.40 (6H, s, H-11, H-12) | Not provided in detail | [M+H]⁺ 277.1535 | [8] |

| This compound (FC101) | Purity confirmed by ¹H-NMR | Purity confirmed by ¹³C-NMR | [M-H]⁻ 291.135 | [6][7] |

Biological Activities and Signaling Pathways

This compound exhibits potent in-vitro growth inhibitory effects against a range of cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range.[1][9][10] Its anti-cancer activity is attributed to the induction of apoptosis and the modulation of key signaling pathways.[1][9]

Table 3: In-vitro Growth Inhibitory Effects (IC₅₀) of this compound

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| HaCat | Pre-malignant skin | 10nM - 2.5µM | [1][9] |

| P9-WT | Malignant skin | 10nM - 2.5µM | [1][9] |

| MCF-7 | Low malignant breast | 10nM - 2.5µM | [1][9] |

| MDA-231 | Malignant breast | 10nM - 2.5µM | [1][9] |

| SV-HUC | Pre-malignant bladder | 10nM - 2.5µM | [1][9] |

| UM-UC14 | Malignant bladder | 10nM - 2.5µM | [1][9] |

| PC3 | Malignant prostate | 10nM - 2.5µM | [1][9] |

| Human microvascular endothelial cells | - | 50 nM | [3] |

| Human melanoma | Melanoma | < 10 nM | [3] |

| Small cell lung cancer | Lung Cancer | < 10 nM | [3] |

Signaling Pathways Modulated by this compound

This compound's molecular mechanism involves the modulation of at least three key cellular signaling pathways: the extrinsic apoptosis pathway, the MAPK/JNK pathway, and the mTOR pathway.[1]

1. Extrinsic Apoptosis Pathway:

This compound induces apoptosis through a caspase-dependent extrinsic pathway.[1] This is evidenced by the activation of caspase-8 and caspase-3, leading to the cleavage of PARP.[1][11] It does not, however, affect the expression of Bcl-2 family proteins, suggesting the intrinsic mitochondrial pathway is not involved.[1][11] While direct interaction with death receptors like TNF-α and FAS has been proposed for future investigation, it is not yet confirmed.[1]

2. MAPK/JNK Signaling Pathway:

This compound treatment leads to the induction of reactive oxygen species (ROS).[12][13] This increase in ROS activates the JNK pathway, a key component of the MAPK signaling cascade often associated with cellular stress and apoptosis.[13] The activation of JNK by this compound-induced ROS is mediated through the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).[12] Interestingly, this compound does not appear to affect the phosphorylation of ERK1/2 but does induce the phosphorylation of p38 MAPK.[1][11]

3. mTOR Signaling Pathway:

This compound has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][11] This is demonstrated by the reduced phosphorylation of 4E-BP1, a downstream effector of mTOR.[1] The exact mechanism by which this compound inhibits the upstream components of the mTOR pathway is yet to be fully elucidated.

References

- 1. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 3. Mechanism of p38 MAP kinase activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dojindo.com [dojindo.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. This compound | C15H20N2O4 | CID 107777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. New this compound Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-induced reactive oxygen species results in activation of JNK cascade and cell death by inhibiting protein phosphatases 2A and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. broadpharm.com [broadpharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Fusarochromanone: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarochromanone (FC101), a mycotoxin produced by Fusarium species, has garnered significant attention in the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth overview of the biological activity spectrum of this compound, with a focus on its anti-cancer, anti-angiogenic, and pro-apoptotic properties. We present a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential.

Introduction

This compound is a small molecule fungal metabolite that has demonstrated a remarkable range of biological functions.[1] Initially identified as the causative agent of avian tibial dyschondroplasia, subsequent research has unveiled its potent anti-cancer and anti-angiogenic activities.[1][2] This guide delves into the multifaceted biological effects of this compound, providing a consolidated repository of its activity spectrum, quantitative data, and the experimental protocols used to elucidate these effects.

Anti-Cancer Activity

This compound exhibits significant in vitro growth inhibitory effects across a wide range of human cancer cell lines.[2][3][4] Its cytotoxic activity is observed in a dose- and time-dependent manner, with particular sensitivity noted in malignant cell lines compared to their less malignant or pre-malignant counterparts.[5]

Quantitative Data: In Vitro Growth Inhibition

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are critical metrics for quantifying the potency of a compound. The following tables summarize the reported IC50 and EC50 values for this compound against various cell lines.

Table 1: IC50 Values of this compound against Various Cell Lines [1][2][5][6][7]

| Cell Line | Cell Type | IC50 Value |

| HaCat | Pre-malignant skin keratinocytes | 10 nM - 2.5 µM |

| P9-WT | Malignant skin squamous cell carcinoma | 10 nM - 2.5 µM |

| MCF-7 | Low malignant breast adenocarcinoma | 10 nM - 2.5 µM |

| MDA-MB-231 | Malignant breast adenocarcinoma | 10 nM - 2.5 µM |

| SV-HUC | Pre-malignant bladder epithelial cells | 10 nM - 2.5 µM |

| UM-UC14 | Malignant bladder transitional cell carcinoma | 8.33 nM |

| PC3 | Malignant prostate adenocarcinoma | 10 nM - 2.5 µM |

| Human Melanoma | Melanoma | < 10 nM |

| Small Cell Lung Carcinoma | Lung Cancer | < 10 nM |

| Colon Adenocarcinoma | Colon Cancer | < 10 nM |

| COS7 | Monkey Kidney Fibroblast | ~0.1 µM |

| HEK293 | Human Embryonic Kidney | ~0.07 µM |

| MS1 | Murine Microvascular Endothelial Cells | < 50 nM (4h treatment) |

| Human Microvascular Endothelial Cells | Endothelial Cells | 50 nM |

Table 2: EC50 Values of this compound and its Derivatives against Various Cell Lines [8][9]

| Compound | Cell Line | EC50 Value (µM) |

| This compound (TDP-1) | RPE-1 (non-cancerous retinal pigment epithelial) | 0.058 |

| This compound (TDP-1) | HCT-116 (colorectal cancer) | 0.170 |

| This compound (TDP-1) | U2OS (osteosarcoma) | 0.232 |

| Deacetylfusarochromene (1) | RPE-1 | 0.176 |

| Deacetylfusarochromene (1) | HCT-116 | 0.087 |

| Deacetylfusarochromene (1) | U2OS | 0.896 |

| Deacetamidofusarochrom-2′,3′-diene (2) | RPE-1 | 13.73 |

| Deacetamidofusarochrom-2′,3′-diene (2) | HCT-116 | 5.22 |

| Deacetamidofusarochrom-2′,3′-diene (2) | U2OS | 12.35 |

| This compound TDP-2 (3) | RPE-1 | 23.140 |

| This compound TDP-2 (3) | HCT-116 | 62.950 |

| This compound TDP-2 (3) | U2OS | 35.090 |

| 2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5) | RPE-1 | 11.64 |

| 2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5) | HCT-116 | 7.64 |

| 2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5) | U2OS | 7.91 |

Molecular Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways involved in cell proliferation, survival, and death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[4] This programmed cell death is initiated through the extrinsic pathway, characterized by the activation of caspase-8 and subsequent cleavage of caspase-3 and PARP.[1][5] Notably, this compound's pro-apoptotic activity does not appear to involve the intrinsic mitochondrial-mediated pathway, as the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-XL, Mcl-1, BAD, BAK, BAX) remain unaffected.[1][5] In some cell lines, this compound has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, Mcl-1, and survivin, while upregulating the pro-apoptotic protein BAD.[10]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G0/G1 phase.[7] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and Cdc25A.[7] Concurrently, it upregulates the expression of CDK inhibitors such as p21Cip1 and p27Kip1, leading to hypophosphorylation of the retinoblastoma protein (Rb).[7]

Modulation of Signaling Pathways

This compound's anti-cancer effects are also mediated through its influence on critical signaling cascades.

-

mTOR Pathway: this compound inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1] This is evidenced by the reduced phosphorylation of the mTOR substrate 4E-BP1.[1]

-

MAPK Pathway: this compound activates the p38 MAPK signaling pathway, which is often associated with cellular stress responses and apoptosis.[1] It does not, however, affect the phosphorylation of ERK1/2.[1]

-

JNK Pathway: The activation of the JNK pathway, triggered by the production of reactive oxygen species (ROS), is another mechanism through which this compound induces cell death.[8][9]

Anti-Angiogenic Activity

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][11] It significantly inhibits the vascular endothelial growth factor-A (VEGF-A)-mediated proliferation of endothelial cells at nanomolar concentrations.[1][2][4]

Quantitative Data: Anti-Angiogenic Effects

Table 3: Anti-Angiogenic Activity of this compound [1][2][6]

| Cell Line/Model | Effect | Concentration/Dose |

| Human Microvascular Endothelial Cells | Inhibition of proliferation | IC50 = 50 nM |

| MS1 Murine Microvascular Endothelial Cells | Potent growth inhibition | IC50 < 50 nM (4h treatment) |

| MS1 Murine Microvascular Endothelial Cells | Inhibition of VEGF-dependent proliferation | Significant inhibition at ≥ 10 nM |

In Vivo Activity

In a mouse xenograft model of squamous cell carcinoma, this compound was well-tolerated and non-toxic, achieving a 30% reduction in tumor size at a dose of 8 mg/kg/day administered via intraperitoneal injections.[1][2][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Treat cells with this compound for the desired duration.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

-

Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

-

After treatment with this compound, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-p38, p-4E-BP1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Anti-Angiogenesis Assay (BrdU Incorporation Assay)

-

Seed endothelial cells (e.g., HUVECs or MS1 cells) in a 96-well plate.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) and simultaneously add BrdU labeling solution.

-

Incubate for 4-24 hours to allow for BrdU incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA according to the manufacturer's protocol.

-

Add a peroxidase-conjugated anti-BrdU antibody and incubate.

-

Add the substrate solution and measure the colorimetric output using a microplate reader.

-

Quantify the inhibition of VEGF-induced proliferation.

In Vivo Tumorigenicity Assay

-

Use immunocompromised mice (e.g., SCID or nude mice).

-

Inject cancer cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 8 mg/kg/day) or a vehicle control via intraperitoneal injection for a specified duration.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound exhibits a broad spectrum of biological activities, with its anti-cancer and anti-angiogenic properties being of particular interest for therapeutic development. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways underscores its potential as a multi-targeted anti-neoplastic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the mechanisms of action and therapeutic applications of this promising natural compound. Future studies should focus on optimizing its in vivo efficacy, elucidating its precise molecular targets, and exploring its potential in combination therapies.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Biological activities of this compound: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. Biological activities of this compound: a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. New this compound Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TNBC Therapeutics Based on Combination of this compound with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]

- 14. This compound Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. creative-bioarray.com [creative-bioarray.com]

Unraveling the Molecular Intricacies of Fusarochromanone: A Technical Guide for Researchers

Introduction: Fusarochromanone (FC101), a mycotoxin produced by various Fusarium species, has garnered significant attention in the scientific community for its potent anti-cancer and anti-angiogenic properties. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the known molecular targets of this compound and the signaling pathways it modulates. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key cellular processes it influences.

Core Molecular Targets and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling cascades within the cell, primarily impacting apoptosis, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the mammalian Target of Rapamycin (mTOR) pathway.[1][2]

Induction of Extrinsic Apoptosis

This compound is a potent inducer of apoptosis, primarily through the extrinsic, or death receptor-mediated, pathway.[1][2] This is characterized by the activation of initiator caspase-8, which in turn activates executioner caspase-3.[1][2] The activation of caspase-3 leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[1][2][3] Notably, this compound's pro-apoptotic activity does not appear to involve the intrinsic mitochondrial pathway, as the expression levels of Bcl-2 family proteins such as Bcl-2, Bcl-XL, Mcl-1, BAD, BAK, and BAX remain unaffected.[1][2] However, some studies have reported a downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, alongside an upregulation of the pro-apoptotic protein Bad.[3][4] Furthermore, this compound has been shown to induce the translocation of Apoptosis Inducing Factor (AIF) from the cytoplasm to the nucleus, suggesting a potential caspase-independent component to its cell death mechanism.[3]

Modulation of the MAPK Signaling Pathway